molecular formula C27H24N2O4 B15364175 (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid

Cat. No.: B15364175
M. Wt: 440.5 g/mol
InChI Key: BQNWBFVRNYOVCO-PUAOIOHZSA-N
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Description

(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is an Fmoc-protected non-proteinogenic amino acid derivative with a stereochemically defined (2R,3R) configuration. Its structure features a butanoic acid backbone, an Fmoc (9-fluorenylmethyloxycarbonyl) group for amine protection, and a 1H-indol-3-yl substituent at the β-position. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate indole-containing residues into peptide chains, enabling the study of peptide-receptor interactions and bioactive conformations .

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C27H24N2O4/c1-16(22-14-28-24-13-7-6-12-21(22)24)25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-14,16,23,25,28H,15H2,1H3,(H,29,32)(H,30,31)/t16-,25-/m1/s1

InChI Key

BQNWBFVRNYOVCO-PUAOIOHZSA-N

Isomeric SMILES

C[C@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule but differ in stereochemistry, side-chain substituents, or functional groups. These variations significantly influence their physicochemical properties, synthetic utility, and biological activity.

Indole-Modified Analogs

  • (2S)-2-(Fmoc-amino)-3-(1H-indol-3-yl)propanoic acid (): Propanoic acid backbone (shorter chain) vs. butanoic acid in the target compound. Reduced steric hindrance due to the shorter chain may enhance solubility in polar solvents . Molecular weight: ~371.4 g/mol (vs. ~438.5 g/mol for the target).
  • Used in studies requiring stabilized indole interactions under acidic conditions.

Aromatic Side-Chain Variants

  • (3R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid (): Fluorine substitution enhances metabolic stability and electron-withdrawing effects, influencing peptide-receptor binding affinity . Molecular weight: ~397.4 g/mol.
  • (3R)-3-(Fmoc-amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid (): Trifluoromethyl group increases lipophilicity (logP ~4.2) and may improve blood-brain barrier penetration in therapeutic peptides .

Hydroxy- and Protected-Amino Derivatives

  • (2R,3R)-3-(Fmoc-amino)-2-hydroxy-4-phenylbutanoic acid (): Hydroxy group introduces hydrogen-bonding capability, altering peptide secondary structures (e.g., β-turn stabilization) .
  • (2S,3R)-2-(Fmoc-amino)-3-(Boc-protected indol-3-yl)butanoic acid (): Dual protection (Fmoc and Boc) allows orthogonal deprotection strategies in multi-step syntheses .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application Reference
(2R,3R)-2-(Fmoc-amino)-3-(1H-indol-3-yl)butanoic acid C₂₇H₂₄N₂O₄ 438.5 Indole side chain, (2R,3R) configuration Peptide synthesis, receptor studies
(3R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid C₂₄H₂₀FNO₄ 397.4 2-fluorophenyl substituent Enhanced metabolic stability
(S)-2-(Fmoc-amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid C₂₆H₂₂N₂O₄ 426.5 N-methylindole Hydrophobic peptide motifs
(3R)-3-(Fmoc-amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid C₂₅H₂₀F₃NO₄ 479.4 Trifluoromethylphenyl group Lipophilic therapeutic peptides
(2R,3R)-3-(Fmoc-amino)-2-hydroxy-4-phenylbutanoic acid C₂₄H₂₁NO₅ 403.4 Hydroxy group β-turn stabilization

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